molecular formula C11H8Cl2N2OS B3041468 2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride CAS No. 300664-54-4

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride

Cat. No.: B3041468
CAS No.: 300664-54-4
M. Wt: 287.2 g/mol
InChI Key: TXYUYLGRUNJVBX-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Chemical Reactions Analysis

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways involved in inflammation and pain, which accounts for its analgesic and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of chemical properties and biological activities, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-amino-4-chloro-4H-benzo[e][1,3]benzothiazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS.ClH/c12-7-9(15)6-4-2-1-3-5(6)8-10(7)16-11(13)14-8;/h1-4,7H,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYUYLGRUNJVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C3=C2N=C(S3)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300664-54-4
Record name Naphtho[1,2-d]thiazol-5(4H)-one, 2-amino-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300664-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 2
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 3
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 4
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 5
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Reactant of Route 6
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride

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